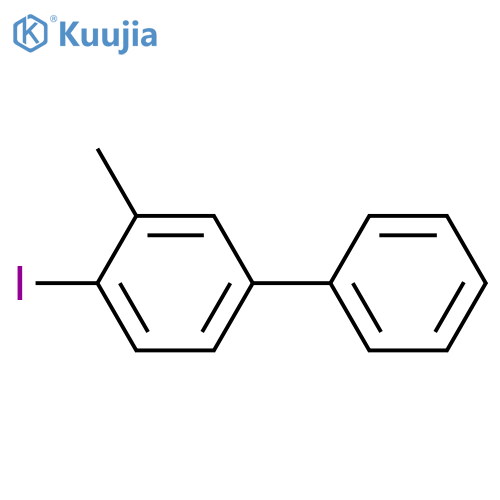Cas no 3419-50-9 (4-Iodo-3-methyl-1,1'-biphenyl)
4-Iodo-3-methyl-1,1'-biphenylは、有機合成化学において重要な中間体として利用されるビフェニル誘導体です。ヨウ素官能基とメチル基の位置特異的な配置により、パラジウムカップリング反応などのクロスカップリング反応に適した基質として優れた反応性を示します。特に、医薬品や機能性材料の合成において、分子骨格の構築に有用です。高い純度と安定性を備えており、精密有機合成における再現性の高い結果が期待できます。また、結晶性が良好なため、精製や取り扱いが容易という特長があります。

4-Iodo-3-methyl-1,1'-biphenyl structure
商品名:4-Iodo-3-methyl-1,1'-biphenyl
4-Iodo-3-methyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3-methyl-1,1'-biphenyl
-
- インチ: 1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
- InChIKey: FGSITFCRECUDRE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C)C(I)=CC=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 293.99055g/mol
- どういたいしつりょう: 293.99055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-Iodo-3-methyl-1,1'-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7539616-10.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 10.0g |
$3315.0 | 2024-05-23 | |
| Enamine | EN300-7539616-0.25g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 0.25g |
$383.0 | 2024-05-23 | |
| abcr | AB609845-250mg |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 250mg |
€376.90 | 2024-07-19 | ||
| abcr | AB609845-5g |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 5g |
€2361.00 | 2024-07-19 | ||
| 1PlusChem | 1P023T53-10g |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 10g |
$4160.00 | 2023-12-17 | |
| abcr | AB609845-500mg |
4-Iodo-3-methyl-1,1'-biphenyl; . |
3419-50-9 | 500mg |
€515.30 | 2024-07-19 | ||
| Enamine | EN300-7539616-1.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 1.0g |
$770.0 | 2024-05-23 | |
| Enamine | EN300-7539616-5.0g |
4-iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
| 1PlusChem | 1P023T53-100mg |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 100mg |
$382.00 | 2024-05-05 | |
| 1PlusChem | 1P023T53-500mg |
4-Iodo-3-methyl-1,1'-biphenyl |
3419-50-9 | 95% | 500mg |
$805.00 | 2023-12-17 |
4-Iodo-3-methyl-1,1'-biphenyl 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
3419-50-9 (4-Iodo-3-methyl-1,1'-biphenyl) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 857369-11-0(2-Oxoethanethioamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3419-50-9)4-Iodo-3-methyl-1,1'-biphenyl

清らかである:99%/99%/99%/99%
はかる:5g/1g/500mg/250mg
価格 ($):1399/415/305/223